(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
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Overview
Description
8-Fluoroerythronolide A is a fluorinated derivative of erythronolide, a macrolide antibiotic
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Fluoroerythronolide A involves the fluorination of erythronolide derivatives. One common method is the fluorination of 8,9-anhydroerythronolide A using trifluoromethyl hypofluorite. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 8-Fluoroerythronolide A can be achieved through a combination of chemical synthesis and bioconversion. The chemical synthesis involves the initial preparation of the fluorinated aglycone, followed by its conversion into the desired product using microbial fermentation techniques. Streptomyces erythraeus, a mutant strain blocked in erythromycin biosynthesis, is often employed for this purpose .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroerythronolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 8-Fluoroerythronolide A.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various fluorinated erythromycin derivatives, which exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts .
Scientific Research Applications
8-Fluoroerythronolide A has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of new macrolide antibiotics.
Biology: The compound is used to study the effects of fluorine substitution on the biological activity of macrolides.
Medicine: 8-Fluoroerythronolide A and its derivatives are investigated for their potential as antibacterial agents.
Mechanism of Action
The mechanism of action of 8-Fluoroerythronolide A involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The fluorine atom enhances the compound’s ability to bind to the ribosomal subunits, thereby increasing its antibacterial potency. This interaction disrupts the normal functioning of the bacterial cell, leading to its death .
Comparison with Similar Compounds
- 8-Fluoroerythronolide B
- 8-Fluoroerythromycin A
- 8-Fluoroerythromycin B
- 8-Fluoroerythromycin C
- 8-Fluoroerythromycin D
Comparison: Compared to other fluorinated erythronolide derivatives, 8-Fluoroerythronolide A is unique due to its specific fluorination pattern, which significantly enhances its biological activity. The presence of the fluorine atom at the C-8 position allows for better interaction with bacterial ribosomes, making it a more potent antibacterial agent .
Properties
CAS No. |
104160-68-1 |
---|---|
Molecular Formula |
C21H37FO8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
InChI Key |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Synonyms |
8-Fluoroerythronolide A |
Origin of Product |
United States |
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